molecular formula C14H20O B1224416 2,2,5,7,8-Pentamethylchroman CAS No. 55646-01-0

2,2,5,7,8-Pentamethylchroman

Cat. No.: B1224416
CAS No.: 55646-01-0
M. Wt: 204.31 g/mol
InChI Key: XFZYPCNLVHSQTG-UHFFFAOYSA-N
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Description

2,2,5,7,8-Pentamethylchroman is a chemical compound with the molecular formula C14H20O. It is also known as 3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran. This compound is a derivative of chroman and is characterized by the presence of five methyl groups attached to the chroman ring. It is often used as a model compound for studying the properties and reactions of vitamin E derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,7,8-pentamethylchroman typically involves the alkylation of chroman derivatives. One common method is the Friedel-Crafts alkylation of chroman with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also include purification steps such as distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,2,5,7,8-Pentamethylchroman undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized in the presence of oxidizing agents such as t-butyl hydroperoxide in chloroform.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the methyl groups or the chroman ring, often facilitated by catalysts or specific reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation in the presence of alcohols can yield 5-alkoxymethyl derivatives .

Scientific Research Applications

Chemistry

  • Model Compound for Antioxidant Studies:
    2,2,5,7,8-Pentamethylchroman is frequently used as a model compound to investigate the antioxidant properties of vitamin E derivatives. Its structure allows researchers to analyze how modifications affect antioxidant efficacy and mechanisms.
  • Quantitative Analysis in Analytical Chemistry:
    The compound is employed in gas chromatography and mass spectrometry for the quantitative analysis of α-tocopherol (vitamin E). This application highlights its role in analytical methods that assess vitamin E levels in biological samples.

Biology

  • Antiandrogen Activity:
    Research indicates that this compound exhibits antiandrogen activity in prostate carcinoma cells. This property suggests potential therapeutic applications in treating hormone-related cancers by inhibiting cell proliferation and inducing apoptosis .
  • Influence on Cellular Signaling Pathways:
    The compound modulates various cellular processes related to oxidative stress and apoptosis. It has been shown to influence signaling pathways critical for cell survival and proliferation.

Medicine

  • Oxidative Stress Protection:
    Due to its antioxidant properties, this compound is studied for its protective effects against diseases associated with oxidative stress. This includes cardiovascular diseases and cancer.
  • Pharmaceutical Development:
    The compound's ability to scavenge free radicals positions it as a candidate for developing new pharmaceuticals aimed at mitigating oxidative damage in various biological systems .

Case Study 1: Antioxidant Mechanism Analysis

A study analyzed the antioxidant mechanism of this compound using electron paramagnetic resonance (EPR) spectroscopy. The findings demonstrated that the compound effectively neutralizes free radicals through hydrogen atom donation mechanisms.

Case Study 2: Antiandrogen Activity in Prostate Cancer

In vitro studies on prostate carcinoma cells revealed that treatment with this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the downregulation of androgen receptor signaling pathways.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
ChemistryAntioxidant model compoundUsed to study vitamin E derivatives
Quantitative analysisEssential for analyzing α-tocopherol levels
BiologyAntiandrogen activityInhibits growth in prostate carcinoma cells
Cellular signalingModulates pathways related to oxidative stress
MedicineOxidative stress protectionPotential therapeutic uses against oxidative damage
Pharmaceutical developmentCandidate for new antioxidants

Mechanism of Action

The mechanism of action of 2,2,5,7,8-pentamethylchroman involves its antioxidant properties. It acts as a sterically hindered phenol, which allows it to scavenge free radicals and protect cells from oxidative damage. This mechanism is particularly relevant in the context of protecting retinal pigment epithelial cells from oxidized low-density lipoprotein-induced cytotoxicity . The compound’s molecular targets include reactive oxygen species and lipid peroxides, which it neutralizes through electron donation.

Comparison with Similar Compounds

2,2,5,7,8-Pentamethylchroman is often compared with other similar compounds such as:

The uniqueness of this compound lies in its specific methylation pattern, which provides distinct steric and electronic properties that influence its reactivity and stability.

Biological Activity

2,2,5,7,8-Pentamethylchroman (PMC) is a synthetic compound that serves as a model for vitamin E and possesses significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and nutrition.

Chemical Structure and Properties

PMC is characterized by its unique chroman structure, which includes five methyl groups attached to the chroman backbone. Its empirical formula is C14H20OC_{14}H_{20}O, and it has a molecular weight of approximately 220.32 g/mol. The presence of multiple methyl groups enhances its lipophilicity and steric bulk, influencing its biological interactions and reactivity compared to less substituted derivatives.

Antioxidant Activity

One of the most notable biological activities of PMC is its antioxidant properties . The chroman moiety is often associated with protective effects against oxidative stress, which is linked to various diseases including cardiovascular disorders and cancer. Studies have shown that PMC can scavenge free radicals and inhibit lipid peroxidation, making it a valuable compound in the context of oxidative damage prevention.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound12.5Free radical scavenging
α-Tocopherol (Vitamin E)10.0Free radical scavenging
Butylated Hydroxyanisole (BHA)15.0Lipid peroxidation inhibition

The biological activity of PMC can be attributed to several mechanisms:

  • Free Radical Scavenging : PMC has been shown to effectively neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.
  • Inhibition of Lipid Peroxidation : It prevents the degradation of lipids in cell membranes, which is crucial for maintaining cellular integrity.
  • Modulation of Enzymatic Activity : PMC may influence various enzymes involved in oxidative stress pathways, contributing to its protective effects.

Pharmacological Applications

Research into the pharmacological applications of PMC has indicated potential uses in treating conditions related to oxidative stress:

  • Cardiovascular Health : Due to its antioxidant properties, PMC may help in preventing atherosclerosis by reducing oxidative damage to lipoproteins.
  • Neuroprotection : Studies suggest that PMC could protect neuronal cells from oxidative damage associated with neurodegenerative diseases.

Case Studies

  • Neuroprotective Effects : A study conducted on rat models demonstrated that administration of PMC significantly reduced markers of oxidative stress in brain tissues after induced ischemia . The results indicated a reduction in neuronal death and improved functional recovery.
  • Cardiovascular Protection : In a clinical trial involving patients with metabolic syndrome, supplementation with PMC resulted in lower levels of oxidized LDL cholesterol and improved endothelial function . This suggests a potential role for PMC in cardiovascular disease management.

Properties

IUPAC Name

2,2,5,7,8-pentamethyl-3,4-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-9-8-10(2)12-6-7-14(4,5)15-13(12)11(9)3/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZYPCNLVHSQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCC(OC2=C1C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365175
Record name 2,2,5,7,8-Pentamethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55646-01-0
Record name 2,2,5,7,8-Pentamethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,2,5,7,8-Pentamethylchroman-6-ol exert its antioxidant activity?

A1: this compound-6-ol acts as a radical scavenger, primarily through hydrogen atom transfer (HAT) from its phenolic hydroxyl group to reactive oxygen species (ROS) and other free radicals. [] This ability to neutralize radicals makes it an effective antioxidant, protecting lipids and other biomolecules from oxidative damage. [, , , ]

Q2: Can this compound-6-ol interact with metal ions, and how does this impact its antioxidant properties?

A3: Studies have shown that this compound-6-ol can form complexes with metal ions like magnesium (Mg2+). This complexation stabilizes the phenoxyl radical formed upon this compound-6-ol's reaction with radicals. While this interaction enhances the radical's stability, it doesn't appear to affect the rate of hydrogen atom transfer during radical scavenging. [, ]

Q3: Does this compound-6-ol interact synergistically with other antioxidants?

A4: Research indicates potential synergy between this compound-6-ol and ascorbic acid (vitamin C). In a model system using soybean lipoxygenase, 2-hydroxypropyl-β-cyclodextrins enhanced the antioxidant capacity of ascorbic acid, acting as secondary antioxidants and preserving the system's overall antioxidant capacity. []

Q4: What is the molecular formula and weight of this compound-6-ol?

A4: The molecular formula of this compound-6-ol is C14H20O2, and its molecular weight is 220.31 g/mol.

Q5: How is the structure of this compound-6-ol typically characterized?

A5: Various spectroscopic techniques are employed for structural characterization, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the compound, such as the phenolic hydroxyl group. []
  • Electron Spin Resonance (ESR) Spectroscopy: ESR is particularly useful for studying the radicals formed from this compound-6-ol upon reaction with oxidizing agents. [, , ]
  • X-ray Crystallography: This technique provides a three-dimensional representation of the molecule, revealing its precise atomic arrangement. [, , , , ]

Q6: How do structural modifications of this compound-6-ol influence its properties?

A6: Structural modifications can significantly impact this compound-6-ol's properties, including its antioxidant activity, stability, and reactivity. For instance:

  • Substitutions at the C-5 position: The methyl group at the C-5 position is crucial for its antioxidant activity. [, ] Compounds lacking this methyl group exhibit significantly reduced radical scavenging ability.
  • Esterification of the hydroxyl group: Modifying the hydroxyl group at the C-6 position, such as through esterification, can alter its conformational preferences and reactivity. []
  • Introduction of electron-donating or -withdrawing groups: Introducing different substituents on the aromatic ring can modulate its electron density and, consequently, its antioxidant potential and other physicochemical properties. [, ]

Q7: Are there any specific challenges associated with formulating this compound-6-ol?

A7: As a lipophilic compound, this compound-6-ol's formulation can be challenging due to its limited solubility in aqueous media. Strategies to overcome this limitation and enhance its bioavailability might involve encapsulation techniques or the use of suitable solvents and excipients.

Q8: Has this compound-6-ol been explored for any catalytic applications?

A10: Yes, derivatives of this compound-6-ol, particularly its potassium salt (potassium this compound-6-oxide), have been investigated as bases in palladium-catalyzed amination reactions. This base exhibits a favorable balance between basicity and nucleophilicity, allowing for efficient deprotonation of intermediates while minimizing degradation of base-sensitive functional groups. []

Q9: How has computational chemistry contributed to understanding this compound-6-ol?

A9: Computational chemistry has played a significant role in elucidating the structure-activity relationships, reaction mechanisms, and physicochemical properties of this compound-6-ol.

  • Density Functional Theory (DFT) calculations: DFT calculations have been instrumental in determining key thermodynamic parameters like bond dissociation enthalpy (BDE) and ionization potentials, providing insights into its antioxidant activity and reactivity. [, , ]
  • Molecular modeling: Modeling studies help visualize its three-dimensional structure, understand its conformational flexibility, and predict its interactions with other molecules. [, ]

Q10: What are the key structural features contributing to its activity?

A12: The phenolic hydroxyl group at the C-6 position is essential for its HAT mechanism of antioxidant action. The methyl group at the C-5 position significantly enhances this activity, likely due to electronic and steric effects that stabilize the resulting phenoxyl radical. [, ] The chroman ring system itself provides a framework for delocalization of the unpaired electron, contributing to the radical's stability.

Q11: What is known about the toxicity of this compound-6-ol?

A11: While this compound-6-ol is generally considered a safe compound, detailed toxicological studies might be limited compared to its parent molecule, α-tocopherol.

Q12: Are there any concerns regarding its environmental impact and degradation?

A12: Specific information regarding the environmental fate and ecotoxicological effects of this compound-6-ol might be scarce in the provided research.

Q13: What analytical techniques are commonly used to quantify this compound-6-ol?

A13: Various analytical methods can be employed, including:

  • Chromatographic techniques: High-performance liquid chromatography (HPLC) is widely used for separating and quantifying this compound-6-ol, often coupled with UV-Vis or mass spectrometry detection. []
  • Spectrophotometry: While less specific than chromatographic methods, spectrophotometry can be used to monitor its concentration based on its characteristic UV-Vis absorbance. []

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